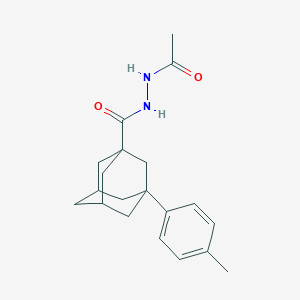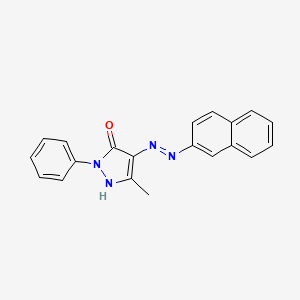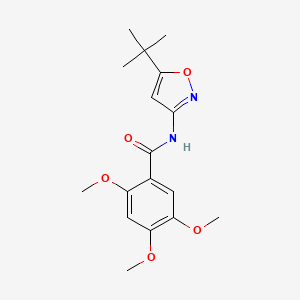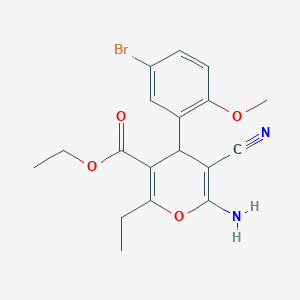
N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide
説明
N-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic derivative of amantadine, a drug used to treat Parkinson's disease and influenza. Memantine is used to treat Alzheimer's disease and other dementia-related disorders. It is a promising drug that has been shown to improve cognitive function in patients with Alzheimer's disease.
作用機序
N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. The NMDA receptor is overactivated in Alzheimer's disease, leading to neuronal damage and cognitive decline. This compound blocks the receptor in a non-competitive manner, which means it does not interfere with the normal functioning of the receptor. This allows for the normal transmission of signals between neurons while preventing excessive activation of the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease. This compound also reduces the production of pro-inflammatory cytokines, which are involved in the inflammatory response that occurs in Alzheimer's disease. In addition, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide has several advantages for use in lab experiments. It is a well-characterized drug that has been extensively studied for its therapeutic potential in Alzheimer's disease. It is also relatively easy to administer and has a low toxicity profile. However, this compound has some limitations for use in lab experiments. It has a short half-life, which means it must be administered frequently to maintain therapeutic levels in the brain. In addition, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide. One area of research is the development of new formulations of the drug that can improve its pharmacokinetic properties. Another area of research is the identification of new therapeutic targets for this compound. This compound has been shown to have a number of beneficial effects beyond its NMDA receptor-blocking activity, and further research is needed to fully understand these effects. Finally, there is a need for more clinical trials to evaluate the efficacy of this compound in other neurological disorders beyond Alzheimer's disease.
科学的研究の応用
N'-acetyl-3-(4-methylphenyl)-1-adamantanecarbohydrazide has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease. This compound has also been studied for its potential to treat other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
N'-acetyl-3-(4-methylphenyl)adamantane-1-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-13-3-5-17(6-4-13)19-8-15-7-16(9-19)11-20(10-15,12-19)18(24)22-21-14(2)23/h3-6,15-16H,7-12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVCSQHPUMYJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-3-(phenylthio)propanamide](/img/structure/B4885272.png)
![N-(2-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B4885279.png)
![1-chloro-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4885284.png)





![3-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4885334.png)
![ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate](/img/structure/B4885341.png)
![potassium [3-(2,5-dichlorophenoxy)-2-hydroxypropyl]methylsulfamate](/img/structure/B4885345.png)
![3-methyl-4-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazenyl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B4885365.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4885371.png)
![N-allyl-N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B4885378.png)